REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.P(Br)(Br)[Br:11]>C(Cl)Cl>[Br:11][CH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CO
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CHCl3
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, 5% NaHCO3, and saturated aqueous NACl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography during with 20% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=NC=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |